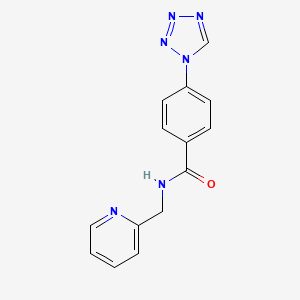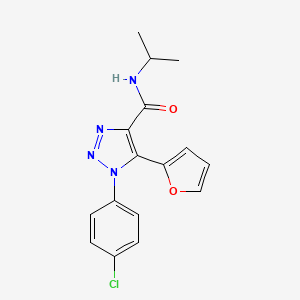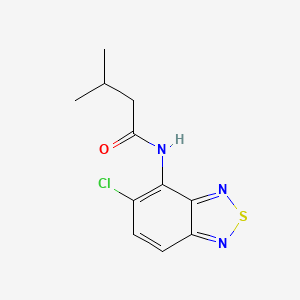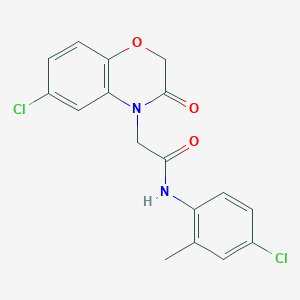![molecular formula C15H22BrN3O3S B4440886 N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440886.png)
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BMS-986165 and is a selective inhibitor of TYK2, a protein that plays a crucial role in the immune system.
Mecanismo De Acción
TYK2 is a member of the Janus kinase (JAK) family of proteins that plays a critical role in the signaling pathways of cytokines involved in the immune response. BMS-986165 selectively inhibits TYK2, thereby blocking the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α. This mechanism of action has been shown to reduce inflammation and improve disease outcomes in preclinical studies.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of psoriasis and rheumatoid arthritis, treatment with BMS-986165 resulted in a significant reduction in disease severity and joint inflammation. Furthermore, BMS-986165 has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 has several advantages for use in lab experiments. It is a highly selective inhibitor of TYK2, which allows for the study of the specific effects of TYK2 inhibition on immune cell signaling pathways. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for autoimmune diseases.
However, there are also limitations to the use of BMS-986165 in lab experiments. The compound has a low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis method for BMS-986165 is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of BMS-986165. One potential application is in the treatment of autoimmune diseases, where the compound has shown promising results in preclinical studies. Additionally, further research is needed to fully understand the mechanism of action of BMS-986165 and its effects on immune cell signaling pathways. Finally, the development of more efficient and scalable synthesis methods for BMS-986165 could facilitate its use in future studies and potential clinical applications.
In conclusion, BMS-986165 is a promising compound with potential therapeutic applications in autoimmune diseases. Its selective inhibition of TYK2 and ability to reduce inflammation make it an attractive target for future research. While there are limitations to its use in lab experiments, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating its ability to selectively inhibit TYK2 and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-11-10-13(4-5-14(11)16)17-15(20)12-6-8-19(9-7-12)23(21,22)18(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTPFQIDRCVJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)

![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)



![4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4440860.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B4440864.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![N-(2-morpholin-4-ylethyl)-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B4440877.png)
![dimethyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4440894.png)
